![molecular formula C23H20N8O6 B11109960 N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11109960.png)
N-(furan-3-ylmethyl)-N'-(4-methoxyphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of benzodioxole, triazine, and hydrazone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: This can be achieved by nitration of 1,3-benzodioxole followed by formylation.
Synthesis of 4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZINE: This involves the reaction of 3-furylmethylamine and 4-methoxyaniline with cyanuric chloride under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE with the triazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This typically involves the use of automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzodioxole and triazine moieties can undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzodioxole and triazine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural features.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The nitro group can participate in redox reactions, while the triazine and hydrazone moieties can form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological targets.
類似化合物との比較
Similar Compounds
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: Shares the benzodioxole and nitro functionalities.
4-[(3-FURYLMETHYL)AMINO]-6-(4-METHOXYANILINO)-1,3,5-TRIAZINE: Shares the triazine and amino functionalities.
Uniqueness
The combination of benzodioxole, triazine, and hydrazone moieties in a single molecule is unique and provides a distinct set of chemical and biological properties. This makes the compound particularly valuable for research and development in various scientific fields.
特性
分子式 |
C23H20N8O6 |
|---|---|
分子量 |
504.5 g/mol |
IUPAC名 |
6-N-(furan-3-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20N8O6/c1-34-17-4-2-16(3-5-17)26-22-27-21(24-10-14-6-7-35-12-14)28-23(29-22)30-25-11-15-8-19-20(37-13-36-19)9-18(15)31(32)33/h2-9,11-12H,10,13H2,1H3,(H3,24,26,27,28,29,30)/b25-11+ |
InChIキー |
FCAQYGUKBNQOGV-OPEKNORGSA-N |
異性体SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=COC=C3)N/N=C/C4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
正規SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=COC=C3)NN=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


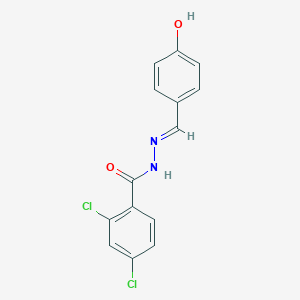

![N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11109885.png)
![N-(2-methylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11109893.png)
![4-Tert-butyl-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11109895.png)
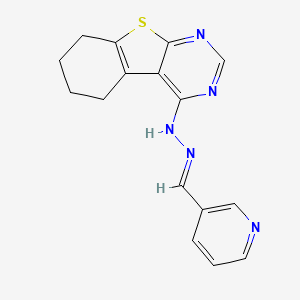
-lambda~5~-phosphane](/img/structure/B11109913.png)

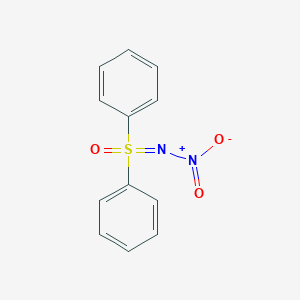
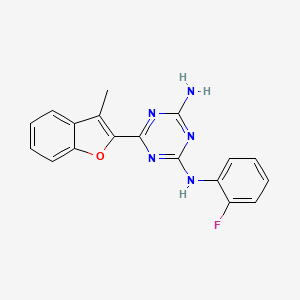

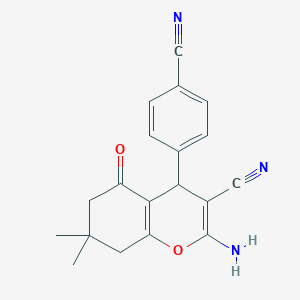
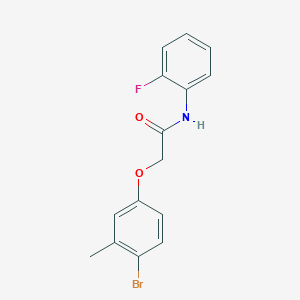
![2-(4-bromophenoxy)-N'-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11109947.png)
